![molecular formula C11H14N4O3 B14665393 (1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide CAS No. 40421-75-8](/img/structure/B14665393.png)
(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide is a synthetic organic compound characterized by its unique chemical structure It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide typically involves the reaction of N,N’-dimethylcarbamoyl chloride with 4-nitroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the carbamoyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Applications De Recherche Scientifique
(1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethyl-N-[(4-aminophenyl)carbamoyl]ethanimidamide: Similar structure but with an amino group instead of a nitro group.
N,N’-Dimethyl-N-[(4-chlorophenyl)carbamoyl]ethanimidamide: Contains a chloro group instead of a nitro group.
N,N’-Dimethyl-N-[(4-methylphenyl)carbamoyl]ethanimidamide: Features a methyl group in place of the nitro group.
Uniqueness
(1E)-N,N’-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide is unique due to the presence of the nitrophenyl group, which imparts distinct reactivity and potential applications. The nitro group enhances the compound’s ability to participate in redox reactions and form covalent bonds with biological molecules, making it valuable for research in various fields.
Propriétés
Numéro CAS |
40421-75-8 |
|---|---|
Formule moléculaire |
C11H14N4O3 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
1-(C,N-dimethylcarbonimidoyl)-1-methyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C11H14N4O3/c1-8(12-2)14(3)11(16)13-9-4-6-10(7-5-9)15(17)18/h4-7H,1-3H3,(H,13,16) |
Clé InChI |
ZONVDRFMDPNCMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC)N(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


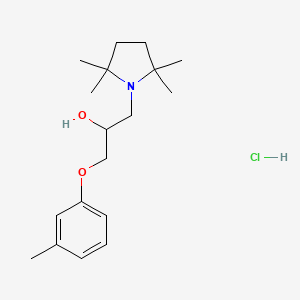

![3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14665332.png)
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)

![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
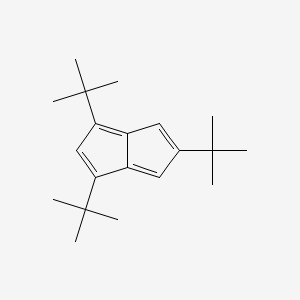
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)
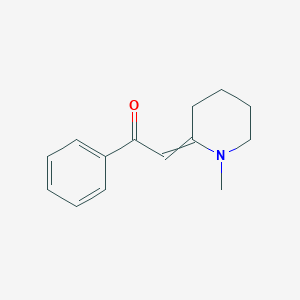
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
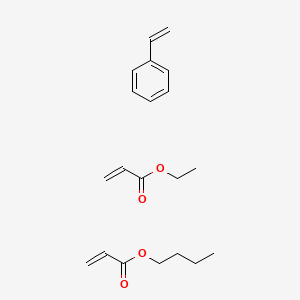
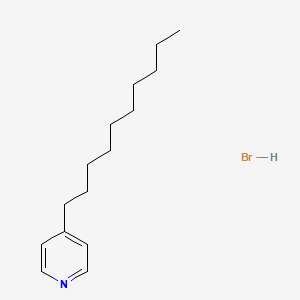
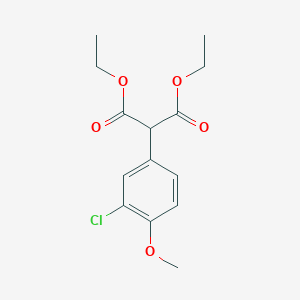
![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
